molecular formula C8H13NO B6205521 2-(5,5-dimethyloxolan-2-yl)acetonitrile CAS No. 1602441-14-4

2-(5,5-dimethyloxolan-2-yl)acetonitrile

Cat. No.: B6205521
CAS No.: 1602441-14-4
M. Wt: 139.2
InChI Key:
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Description

2-(5,5-Dimethyloxolan-2-yl)acetonitrile is an organic compound with the molecular formula C8H13NO. It features a nitrile group attached to a substituted oxolane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-dimethyloxolan-2-yl)acetonitrile typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)acetaldehyde with a cyanide source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxolan-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5,5-Dimethyloxolan-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group acts as a reactive site for nucleophilic addition or substitution. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5,5-Dimethyloxolan-2-yl)acetaldehyde: The precursor in the synthesis of 2-(5,5-dimethyloxolan-2-yl)acetonitrile.

    2-(5,5-Dimethyloxolan-2-yl)acetic acid: An oxidized derivative of the compound.

    2-(5,5-Dimethyloxolan-2-yl)ethylamine: A reduced derivative of the compound.

Uniqueness

This compound is unique due to its combination of a nitrile group and a substituted oxolane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1602441-14-4

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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